

# An In-depth Technical Guide to the Thermochemical Data of Linalyl Formate

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## Compound of Interest

Compound Name: Linalyl formate

Cat. No.: B094168

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**Abstract:** **Linalyl formate** (C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>) is a monoterpene ester recognized for its characteristic fresh, floral, and slightly fruity aroma, reminiscent of bergamot and lavender. It is a key component in the fragrance and flavor industries and sees use in various consumer products. [1][2] Despite its widespread commercial use, a thorough review of publicly accessible scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. This guide addresses this information gap by providing a comprehensive overview of the available data for analogous compounds, namely its parent alcohol, linalool, and a series of formate esters. Furthermore, it details the standard experimental and computational methodologies that can be employed to determine the precise thermochemical properties of **linalyl formate**, thereby offering a roadmap for future research endeavors.

## Introduction

Thermochemical data, including the enthalpy of formation, heat of combustion, entropy, and heat capacity, are fundamental thermodynamic properties crucial for process design, safety analysis, and computational modeling in chemical and pharmaceutical research. For a compound like **linalyl formate**, this data would be invaluable for optimizing its synthesis, understanding its stability and reactivity, and modeling its behavior in various formulations. This document serves as a technical resource, collating relevant existing data and outlining the necessary protocols to obtain the currently unavailable thermochemical properties of **linalyl formate**.

## Thermochemical Data of Analogous Compounds

In the absence of direct experimental data for **linalyl formate**, it is instructive to examine the thermochemical properties of its constituent parts and similar molecules. The following tables summarize the available data for linalool, the precursor alcohol, and several simple formate esters. This information can be used for estimation and as a benchmark for future experimental or computational work.

Table 1: Thermochemical Data of Linalool

Property	Value	Units	State	Method	Source
Enthalpy of Formation ( $\Delta_f H^\circ$ )	-177.85	kJ/mol	Gas	Calculated (Joback Method)	[3]
Heat of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	52.61	kJ/mol		Calculated (Joback Method)	[3]
Heat of Vaporization ( $\Delta_{\text{vap}} H$ )	50.3 - 51.4	kJ/mol		Experimental (368-465 K)	[4]
Liquid Phase Heat Capacity ( $C_{p,\text{liquid}}$ )	372.4	J/mol·K	Liquid	Experimental (293.1 K)	[5]

Table 2: Thermochemical Data of Selected Formate Esters

Compound	Formula	Enthalpy of Formation ( $\Delta_f H^\circ$ ) (kJ/mol)	State	Method	Source
Methyl Formate	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	-378.0	Liquid	Experimental (Heat of hydrolysis)	[6]
Methyl Formate	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	-349.0	Gas	Calculated	[6]
Ethyl Formate	C <sub>3</sub> H <sub>6</sub> O <sub>2</sub>	-374.6 ± 1.4	Gas	Calculated (ATcT)	[7]
n-Butyl Formate	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	-438.9 ± 1.3	Liquid	Experimental (Combustion Calorimetry)	[8]
n-Pentyl Formate	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	-503.27	Calculated (QSPR)	[9]	
n-Octyl Formate	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	-583.9	Calculated (QSPR)	[9]	
n-Nonyl Formate	C <sub>10</sub> H <sub>20</sub> O <sub>2</sub>	-610.77	Calculated (QSPR)	[9]	
n-Decyl Formate	C <sub>11</sub> H <sub>22</sub> O <sub>2</sub>	-637.65	Calculated (QSPR)	[9]	

Table 3: Heat of Combustion of Selected Formate Esters

Compound	Formula	Heat of Combustion ( $\Delta_c H^\circ$ ) (kJ/mol)	State	Method	Source
Methyl Formate	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	-972.61 ± 0.59	Liquid	Experimental (Calorimetry)	[10]

Table 4: Heat Capacity of Selected Formate Esters

Compound	Formula	Heat Capacity (Cp) (J/mol·K)	State	Method	Source
Methyl Formate	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	119.1	Liquid	Experimental (25 °C)	<a href="#">[11]</a>

## Methodologies for Determining Thermochemical Data

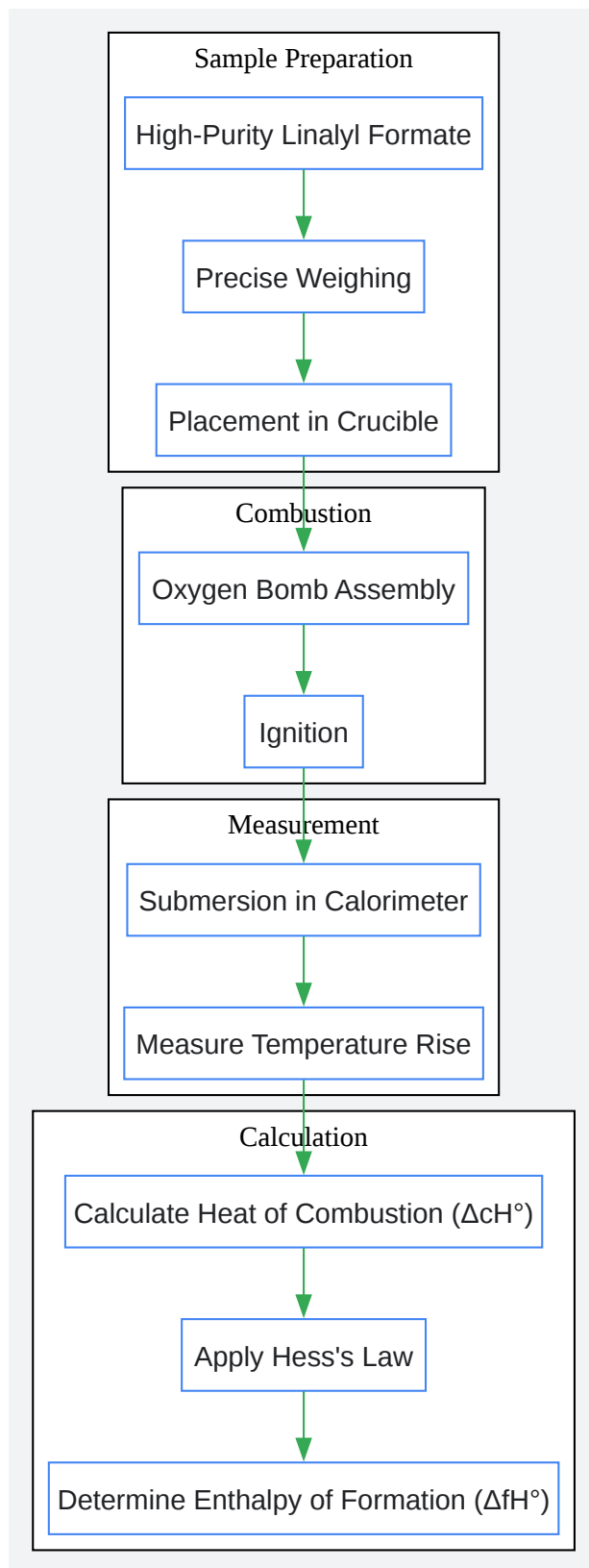
To obtain accurate thermochemical data for **linalyl formate**, established experimental and computational techniques must be employed.

### 3.1.1. Combustion Calorimetry for Enthalpy of Formation and Heat of Combustion

The standard enthalpy of combustion ( $\Delta_c H^\circ$ ) and, by extension, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) of **linalyl formate** can be determined using oxygen bomb calorimetry.

- **Sample Preparation:** A precisely weighed sample of high-purity **linalyl formate** is placed in a crucible within a high-pressure vessel (the "bomb").
- **Combustion:** The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of **linalyl formate** (C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>) yields carbon dioxide (CO<sub>2</sub>) and water (H<sub>2</sub>O).
- **Temperature Measurement:** The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise that is measured with high precision.
- **Calculation:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample. The enthalpy of formation can

then be derived using Hess's Law, from the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).



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**Fig. 1:** Workflow for determining enthalpy of formation via combustion calorimetry.

### 3.1.2. Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity ( $C_p$ ) and standard entropy ( $S^\circ$ ) of **linalyl formate** can be measured using an adiabatic calorimeter over a range of temperatures.

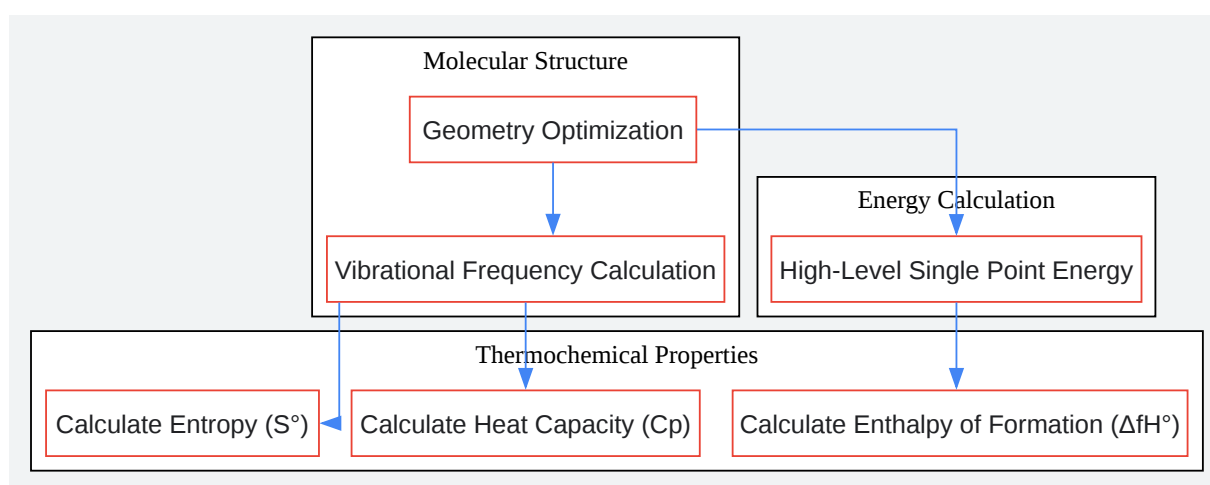
- **Methodology:** A known mass of the sample is placed in a calorimeter that is maintained in a near-perfect adiabatic environment (no heat exchange with the surroundings). A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. The heat capacity is calculated from the energy input and the temperature change.
- **Entropy Calculation:** By measuring the heat capacity from near absolute zero to the desired temperature (e.g., 298.15 K), the standard entropy can be calculated by integrating the heat capacity divided by the temperature ( $C_p/T$ ) over this range, in accordance with the third law of thermodynamics.

### 3.2.1. Quantum Chemical Calculations

In the absence of experimental data, or to complement it, ab initio and density functional theory (DFT) calculations provide a powerful means to predict thermochemical properties.

- **Geometry Optimization:** The first step is to find the lowest energy three-dimensional structure of the **linalyl formate** molecule.
- **Frequency Calculation:** Vibrational frequency calculations are then performed on the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
- **High-Level Energy Calculation:** A high-level theoretical method (e.g., coupled-cluster theory like CCSD(T) or a reliable DFT functional) is used to compute a very accurate electronic energy of the molecule.

- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 0 K is typically calculated using an atomization or isodesmic reaction scheme. The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction.
- **Heat Capacity and Entropy Calculation:** The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions, which are derived from the calculated vibrational frequencies and the molecular structure.



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**Fig. 2:** Logical workflow for computational determination of thermochemical properties.

## Conclusion

While direct experimental thermochemical data for **linalyl formate** remains elusive, this guide provides a foundation for researchers by presenting data for analogous compounds and outlining clear, actionable methodologies for its determination. The experimental and computational protocols described herein represent the standard, rigorous approaches necessary to obtain high-quality thermochemical data. The generation of this data would be a valuable contribution to the fields of chemistry, chemical engineering, and drug development, enabling more accurate modeling, safer process design, and a deeper understanding of this commercially significant molecule.

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